molecular formula C13H18O3 B13342514 1-((3-Methoxyphenoxy)methyl)cyclopentan-1-ol

1-((3-Methoxyphenoxy)methyl)cyclopentan-1-ol

Cat. No.: B13342514
M. Wt: 222.28 g/mol
InChI Key: SXEVFYKWBSMTSK-UHFFFAOYSA-N
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Description

1-((3-Methoxyphenoxy)methyl)cyclopentan-1-ol is an organic compound with a complex structure that includes a cyclopentane ring, a methoxyphenoxy group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-Methoxyphenoxy)methyl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with 3-methoxyphenol in the presence of a suitable base and a methylating agent. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Methylating Agent: Methyl iodide or dimethyl sulfate

    Solvent: Anhydrous ethanol or methanol

    Temperature: Reflux conditions (around 60-80°C)

    Reaction Time: 4-6 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as palladium on carbon (Pd/C) can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

1-((3-Methoxyphenoxy)methyl)cyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a cyclopentanol derivative.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products Formed

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of cyclopentanol derivatives.

    Substitution: Formation of halogenated cyclopentane derivatives.

Scientific Research Applications

1-((3-Methoxyphenoxy)methyl)cyclopentan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activity.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((3-Methoxyphenoxy)methyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity by binding to active sites or altering enzyme conformation. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclopenten-3-ol: A related compound with a cyclopentene ring and a hydroxyl group.

    3-Methoxyphenol: A precursor in the synthesis of 1-((3-Methoxyphenoxy)methyl)cyclopentan-1-ol.

    Cyclopentanone: Another precursor used in the synthesis process.

Uniqueness

This compound is unique due to its combination of a cyclopentane ring, a methoxyphenoxy group, and a hydroxyl group. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

1-[(3-methoxyphenoxy)methyl]cyclopentan-1-ol

InChI

InChI=1S/C13H18O3/c1-15-11-5-4-6-12(9-11)16-10-13(14)7-2-3-8-13/h4-6,9,14H,2-3,7-8,10H2,1H3

InChI Key

SXEVFYKWBSMTSK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OCC2(CCCC2)O

Origin of Product

United States

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